molecular formula C26H20O10 B018741 Moellendorffiline CAS No. 105099-87-4

Moellendorffiline

Cat. No.: B018741
CAS No.: 105099-87-4
M. Wt: 492.4 g/mol
InChI Key: LRROJPIKHKKOOJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of Moellendorffilin involves the reaction of methyl benzoate with sodium hydroxide to produce benzoic acid and methanol salts. These salts are then acidified to obtain Moellendorffilin . This method is relatively simple and commonly used in laboratory settings.

Chemical Reactions Analysis

Moellendorffilin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Moellendorffilin has a wide range of scientific research applications:

Properties

IUPAC Name

4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRROJPIKHKKOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909329
Record name 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105099-87-4
Record name Moellendorffiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antibacterial activity of Moellendorffilin and against which bacteria is it effective?

A1: Research indicates that Moellendorffilin exhibits significant antibacterial activity against several bacterial species. Specifically, it has demonstrated efficacy against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis [].

Q2: What is the source of Moellendorffilin, and how potent is it compared to other antibacterial compounds identified in the same study?

A2: Moellendorffilin was isolated from the n-hexane extract of Heracleum persicum roots []. Among the eight furanocoumarins identified in this plant, Moellendorffilin exhibited superior antibacterial activity. Its potency, measured by Minimum Inhibitory Concentration (MIC), was notably higher than other compounds against the tested bacteria, highlighting its potential as a potent antibacterial agent [].

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